molecular formula C14H21NO2 B13216071 [6-(Benzyloxy)-3-oxohexyl](methyl)amine

[6-(Benzyloxy)-3-oxohexyl](methyl)amine

Cat. No.: B13216071
M. Wt: 235.32 g/mol
InChI Key: ZMAJVXYTMVWBBM-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3-oxohexylamine is an organic compound that features a benzyloxy group attached to a hexyl chain with a ketone and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-3-oxohexylamine typically involves multiple steps, starting with the preparation of the benzyloxy group and its subsequent attachment to the hexyl chain. The key steps include:

    Formation of Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenating agent.

    Attachment to Hexyl Chain: The benzyloxy group is then attached to a hexyl chain that contains a ketone group. This can be done through a nucleophilic substitution reaction.

    Introduction of Amine Group:

Industrial Production Methods

Industrial production of 6-(Benzyloxy)-3-oxohexylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-3-oxohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-(Benzyloxy)-3-oxohexylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-3-oxohexylamine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzyloxy)-3-oxohexylamine
  • 6-(Benzyloxy)-3-oxohexylamine
  • 6-(Benzyloxy)-3-oxohexylamine

Uniqueness

6-(Benzyloxy)-3-oxohexylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(methylamino)-6-phenylmethoxyhexan-3-one

InChI

InChI=1S/C14H21NO2/c1-15-10-9-14(16)8-5-11-17-12-13-6-3-2-4-7-13/h2-4,6-7,15H,5,8-12H2,1H3

InChI Key

ZMAJVXYTMVWBBM-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)CCCOCC1=CC=CC=C1

Origin of Product

United States

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